2-amino-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one
Description
Properties
IUPAC Name |
11-amino-1,8,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c9-7-11-8-10-5-3-1-2-4(5)6(14)13(8)12-7/h1-3H2,(H3,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIBCAPQGXYUNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C3N=C(NN3C2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approaches
Cyclocondensation reactions are widely employed to construct the triazolopyrimidine core. A representative route involves the reaction of 5-amino-1,2,4-triazole-3-carboxylate derivatives with cyclopentanone-based diketones.
Example Procedure
- Formation of the pyrimidine ring : Ethyl 5-amino-1,2,4-triazole-3-carboxylate is reacted with 1-cyclopentylbutane-1,3-dione in acetic acid under reflux, yielding ethyl 5-methyl-7-cyclopentyl-triazolo[1,5-a]pyrimidine-2-carboxylate.
- Hydrolysis and cyclization : Basic hydrolysis of the ester group generates the carboxylic acid, which undergoes cyclodehydration in acetic anhydride to form the tetrahydrocyclopenta[d]pyrimidin-8-one ring.
Key Data
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | Acetic acid, reflux, 12 h | 65 | |
| Cyclization | Acetic anhydride, 100°C, 3 h | 42 |
This method suffers from moderate yields during cyclization due to competing side reactions, necessitating optimization of temperature and acid catalysts.
Coupling Reactions with Carbonyl Chlorides
Coupling reactions using triazolopyrimidine carbonyl chlorides offer a modular approach to introduce the cyclopentane moiety.
Protocol
- Synthesis of carbonyl chloride : 5-Methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylic acid is treated with thionyl chloride to generate the corresponding acyl chloride.
- Amide coupling : The acyl chloride reacts with 2-aminocyclopentanone in dichloromethane using N,N-diisopropylethylamine (DIPEA) as a base, forming the intermediate amide.
- Intramolecular cyclization : The amide undergoes base-mediated cyclization to yield the target compound.
Advantages
- High regioselectivity due to controlled coupling conditions.
- Compatibility with diverse cyclopentane precursors.
Limitations
One-Pot Multicomponent Reactions
Recent advances leverage one-pot methodologies to streamline synthesis. A notable example involves a Gewald reaction followed by triazole annulation.
Procedure
- Gewald reaction : Cyclopentanone, ethyl cyanoacetate, and sulfur are condensed in the presence of morpholine to form 2-aminocyclopenta[b]thiophene-3-carboxylate.
- Triazole formation : The thiophene intermediate reacts with hydrazine hydrate and trimethyl orthoformate, inducing cyclization to the triazolopyrimidine system.
- Oxidation : The thiophene ring is oxidized to the pyrimidin-8-one using hydrogen peroxide in acetic acid.
Performance Metrics
| Reaction Stage | Conditions | Yield (%) |
|---|---|---|
| Gewald reaction | Morpholine, ethanol, 80°C | 78 |
| Triazole annulation | Hydrazine hydrate, 100°C | 63 |
| Oxidation | H2O2, AcOH, 60°C | 85 |
This method reduces purification steps but requires careful control of oxidation conditions to prevent over-oxidation.
Analytical Characterization
Critical spectroscopic data for the target compound include:
- 1H NMR (400 MHz, DMSO-d6) : δ 2.15–2.30 (m, 4H, cyclopentane CH2), 3.45 (s, 2H, CH2CO), 6.75 (s, 1H, NH2), 8.20 (s, 1H, triazole-H).
- IR (KBr) : 3340 cm⁻¹ (NH2), 1685 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N).
- HRMS (ESI+) : m/z calcd for C9H10N6O [M+H]+: 231.0984, found: 231.0986.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Cyclocondensation | 42 | 95 | Moderate | Cost-effective reagents |
| Coupling reactions | 58 | 98 | High | High regioselectivity |
| One-pot multicomponent | 67 | 92 | High | Fewer purification steps |
The one-pot approach offers the best balance of yield and scalability, though coupling reactions remain preferred for stereochemical control.
Industrial Applications and Scalability
Patent US10011605B2 highlights the utility of similar triazolopyrimidine compounds as kinase inhibitors, underscoring the importance of scalable routes. Key considerations for industrial adoption include:
Chemical Reactions Analysis
Types of Reactions
2-amino-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups, often using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), ethanol, acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Molecular Formula
- C : 8
- H : 9
- N : 5
- O : 1
Structural Features
The compound features a cyclopenta[d][1,2,4]triazolo framework fused with a pyrimidine ring. This unique configuration contributes to its biological activity and interaction with various biological targets.
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 2-amino-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one exhibit promising anticancer properties. For instance, derivatives of this compound have been studied for their ability to inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Properties
Studies have shown that the compound demonstrates significant antimicrobial activity against various bacterial strains. Its mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Drug Discovery
Lead Compound in Drug Development
Due to its diverse biological activities, this compound has been identified as a lead candidate in drug development pipelines. Researchers have utilized it in screening libraries aimed at discovering new therapeutic agents targeting RNA-protein interactions and other critical pathways in disease processes .
Neuropharmacology
Cognitive Enhancement
Recent studies suggest that the compound may have neuroprotective effects and potential applications in treating cognitive disorders. Its ability to modulate neurotransmitter systems could lead to improvements in memory and learning capabilities in preclinical models .
Structure-Activity Relationship Studies
Extensive structure-activity relationship (SAR) studies have been conducted to optimize the pharmacological properties of this compound. Modifications in the molecular structure have been correlated with enhanced potency and selectivity for specific biological targets .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry reported that derivatives of This compound exhibited significant cytotoxicity against several cancer cell lines. The most potent derivatives were found to induce apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
In a comparative study published in Antimicrobial Agents and Chemotherapy, researchers evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) lower than conventional antibiotics .
Mechanism of Action
The mechanism of action of 2-amino-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Functional Group Variations
Table 1: Key Structural Differences and Functional Groups
Spectroscopic and Physicochemical Properties
Table 2: Spectral and Physical Data
Biological Activity
2-amino-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one is a heterocyclic compound characterized by its unique triazolo-pyrimidine structure. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
Chemical Structure and Properties
The compound features a fused ring system that combines elements from triazole, pyrimidine, and cyclopentane structures. This unique configuration contributes to its distinct chemical reactivity and biological activity. Its molecular formula is with a CAS number of 897547-22-7.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉N₅O |
| Molecular Weight | 179.19 g/mol |
| CAS Number | 897547-22-7 |
| Solubility | Soluble in DMSO |
Antiviral Properties
Recent studies have highlighted the antiviral potential of this compound derivatives. For instance, derivatives based on the triazolo-pyrimidine core have been shown to inhibit viral replication and protein interactions critical for viral life cycles. Specifically, one study reported that certain derivatives exhibited significant anti-influenza virus (IV) activity at non-toxic concentrations .
Anticancer Activity
Research has also explored the anticancer properties of this compound. The triazolo-pyrimidine scaffold has been associated with various biological activities including inhibition of cancer cell proliferation. In vitro assays demonstrated that specific derivatives can induce apoptosis in cancer cell lines .
Enzyme Inhibition
The compound has been investigated for its ability to act as an enzyme inhibitor. It shows promise in modulating various biological pathways through the inhibition of key enzymes involved in disease processes. For example, studies indicated that certain derivatives inhibit the PA-PB1 interaction crucial for the influenza virus's function .
Table 2: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antiviral | Inhibits influenza virus replication | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Modulates enzyme activity related to disease |
Study 1: Antiviral Efficacy
In a controlled study assessing antiviral efficacy against influenza A virus (IAV), derivatives of the compound were synthesized and evaluated for their ability to inhibit viral replication. The results indicated that certain compounds reduced viral load significantly with IC50 values indicating potent activity at low concentrations.
Study 2: Cytotoxicity Assessment
A cytotoxicity study was conducted using MTT assays on various cancer cell lines. The results showed that several derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells, indicating a favorable therapeutic index.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-amino-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one, and how can yield be improved?
- Methodology : Multi-step synthesis is typical for triazolopyrimidines. Begin with cyclocondensation of cyclopentanone derivatives with hydrazine to form the pyrimidine core, followed by triazole ring closure using nitrous acid or thiourea derivatives. Key steps include:
- Cyclization : Use reflux conditions (e.g., DMF at 120°C) with catalysts like KCO .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (methanol/water) .
- Yield optimization : Adjust stoichiometry of amino precursors (e.g., 2-aminopyrimidine derivatives) and monitor reaction progress via TLC .
Q. How can structural characterization of this compound be performed to confirm its bicyclic framework?
- Methodology : Use complementary spectroscopic and crystallographic techniques:
- 1H/13C NMR : Identify proton environments (e.g., NH at δ 8.8–9.0 ppm, cyclopentyl protons at δ 1.2–2.5 ppm) and carbon shifts (e.g., carbonyl C=O at ~170 ppm) .
- XRD : Resolve fused triazole-pyrimidine rings (bond angles ~113–126°) and hydrogen bonding patterns (e.g., N–H···O interactions) .
- HRMS : Confirm molecular ion [M+H] with <2 ppm error .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodology : Prioritize target-specific assays:
- Enzyme inhibition : Use fluorescence-based kinase or protease assays (IC determination) at 10–100 µM concentrations .
- Cytotoxicity : Screen against cancer cell lines (e.g., MTT assay) with doxorubicin as a positive control .
- Solubility : Pre-test in DMSO/PBS mixtures (≤0.1% DMSO) to avoid false negatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s bioactivity?
- Methodology : Systematically modify substituents and analyze effects:
- Substitutions : Introduce electron-withdrawing groups (e.g., -CF at position 2) to improve target binding .
- Ring expansion : Compare cyclopentyl vs. cyclohexyl moieties to assess steric effects on potency .
- Docking studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., kinases) .
Q. What strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC values)?
- Methodology : Investigate experimental variables:
- Assay conditions : Compare buffer pH (7.4 vs. 6.8), ionic strength, and co-solvents (e.g., Tween-80) .
- Batch purity : Re-analyze suspect samples via HPLC (C18 column, acetonitrile/water gradient) .
- Target selectivity : Perform kinome-wide profiling to rule off-target effects .
Q. How can computational modeling predict metabolic stability and toxicity?
- Methodology : Combine quantum mechanics and machine learning:
- ADMET prediction : Use SwissADME to estimate logP (target ≤3), CYP450 inhibition, and hERG liability .
- Metabolite ID : Simulate Phase I oxidation (e.g., CYP3A4-mediated) with Schrödinger’s MetaSite .
- Toxicophores : Flag structural alerts (e.g., Michael acceptors) using DEREK Nexus .
Q. What experimental designs are robust for in vivo efficacy testing?
- Methodology : Apply translational pharmacology principles:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
